molecular formula C14H22N2O2S B4284428 N-(3-ISOPROPOXYPROPYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(3-ISOPROPOXYPROPYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4284428
M. Wt: 282.40 g/mol
InChI Key: ZLSTYXMZQBQACA-UHFFFAOYSA-N
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Description

“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an isopropoxypropyl group and a methylthio phenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” typically involves the reaction of an isocyanate with an amine. One possible route is:

    Starting Materials: 3-isopropoxypropylamine and 3-(methylthio)phenyl isocyanate.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate.

    Procedure: The amine is added dropwise to a solution of the isocyanate at low temperature (0-5°C) to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the urea can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted ureas.

Scientific Research Applications

“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for “N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” would depend on its specific application. For instance:

    Biological Activity: If it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

    Chemical Reactions: The urea group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-isopropoxypropyl)-N’-phenylurea: Lacks the methylthio group, which may affect its reactivity and properties.

    N-(3-methoxypropyl)-N’-[3-(methylthio)phenyl]urea: Similar structure but with a methoxy group instead of an isopropoxy group, potentially altering its solubility and reactivity.

Uniqueness

“N-(3-isopropoxypropyl)-N’-[3-(methylthio)phenyl]urea” is unique due to the combination of the isopropoxypropyl and methylthio phenyl groups, which may impart distinct chemical and physical properties compared to other ureas.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-(3-propan-2-yloxypropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)18-9-5-8-15-14(17)16-12-6-4-7-13(10-12)19-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSTYXMZQBQACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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